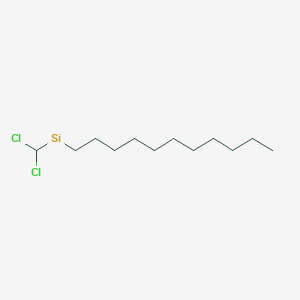![molecular formula C18H25NSn B14471611 N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine CAS No. 68043-49-2](/img/structure/B14471611.png)
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a propan-1-amine moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with diphenyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological systems.
Industry: It can be used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mecanismo De Acción
The mechanism by which N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination complexes with various biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A related compound with similar structural features but without the tin atom.
N,N-dimethyl-3,3-diphenylpropan-1-amine: Another related compound with a different substitution pattern on the propan-1-amine moiety.
Uniqueness
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where the specific reactivity and coordination chemistry of tin are advantageous.
Propiedades
Número CAS |
68043-49-2 |
|---|---|
Fórmula molecular |
C18H25NSn |
Peso molecular |
374.1 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine |
InChI |
InChI=1S/2C6H5.C5H12N.CH3.Sn/c2*1-2-4-6-5-3-1;1-4-5-6(2)3;;/h2*1-5H;1,4-5H2,2-3H3;1H3; |
Clave InChI |
UMJYQVQKQKJJMS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


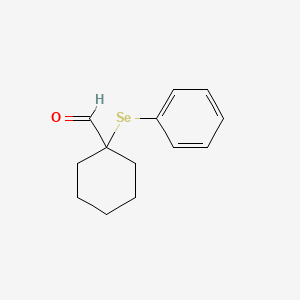
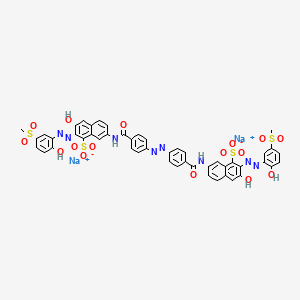
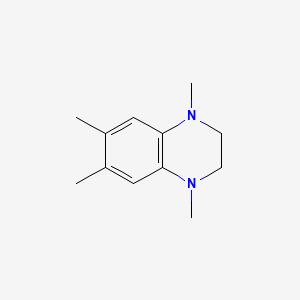
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)

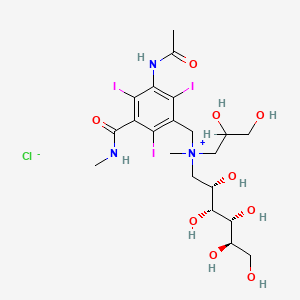
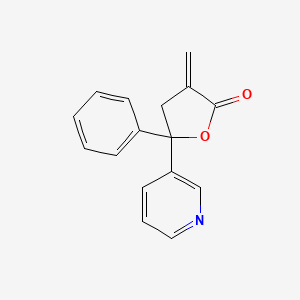
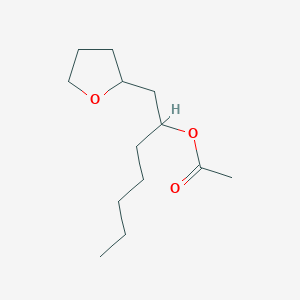

![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
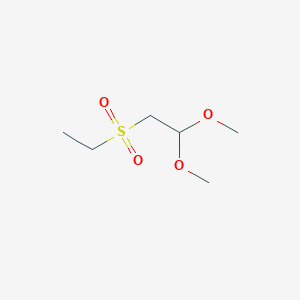
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
